molecular formula C15H17NO4S2 B2767369 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 946348-45-4

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2767369
CAS No.: 946348-45-4
M. Wt: 339.42
InChI Key: ATPFNTVQVMDTDX-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, a sulfonyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-thienyl ethylamine under basic conditions to form the intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group is often crucial for this inhibitory action, as it can form strong interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Methoxyphenyl)ethyl]acetamide
  • N-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl acetamide

Uniqueness

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to the presence of both the sulfonyl and thienyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-11(17)16-10-15(14-4-3-9-21-14)22(18,19)13-7-5-12(20-2)6-8-13/h3-9,15H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPFNTVQVMDTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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